(R)-1-Cyclopentyl-3-methyl-piperazine
Description
Significance of Chiral Cyclic Amines in Chemical Research
Chiral amines are crucial structural motifs found in a vast array of natural products and synthetic pharmaceuticals. chemicalbook.com It is estimated that between 40% and 45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. chemicalbook.com These compounds are not only integral to the final drug structure but also serve as valuable chiral auxiliaries, resolving agents, and building blocks in asymmetric synthesis. chemicalbook.com
Cyclic chiral amines, a sub-class that includes (R)-1-Cyclopentyl-3-methyl-piperazine, are particularly significant. The constrained cyclic structure often imparts a higher degree of conformational rigidity compared to their acyclic counterparts. This rigidity can lead to more specific interactions with biological targets, such as enzymes and receptors, which are themselves chiral environments. The development of efficient and stereoselective methods for synthesizing chiral N-heterocyclic compounds is a major focus of contemporary chemical research. chemicalbook.com
The Piperazine (B1678402) Scaffold as a Foundational Heterocycle
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. nih.govrsc.org The widespread use of the piperazine moiety is attributed to several key characteristics:
Physicochemical Properties : The two nitrogen atoms allow for modulation of basicity and solubility, which are critical for a molecule's pharmacokinetic profile. nih.gov
Synthetic Versatility : The nitrogen atoms provide reactive sites for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov Common synthetic methods include N-alkylation via nucleophilic substitution or reductive amination. nih.gov
Structural Role : The piperazine ring can act as a flexible linker between different pharmacophoric groups or as a central scaffold to orient substituents in a specific spatial arrangement for optimal target binding. nih.gov
This heterocycle is a component of numerous successful drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. rsc.org
Enantiomeric Purity and Stereochemical Control in Synthetic Endeavors
For chiral molecules like this compound, the specific three-dimensional arrangement of atoms, or stereochemistry, is critical. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause undesired side effects.
This reality has led to a strong regulatory preference for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers). Consequently, achieving high enantiomeric purity is a crucial goal in pharmaceutical synthesis. The development of synthetic methodologies that allow for precise stereochemical control—the ability to produce one specific enantiomer selectively—is a highly valued area of research. nih.gov Synthetic routes starting from chiral precursors, such as α-amino acids, are a common strategy for producing enantiomerically pure C-substituted piperazines. rsc.org
Research Landscape for Substituted Piperazine Derivatives
The research landscape for piperazine derivatives is vast and continually expanding. While N-substituted piperazines are extremely common, there is a growing interest in developing synthetic methods to introduce substituents onto the carbon atoms of the piperazine ring. nih.gov Such C-substitution increases the structural diversity and complexity of the molecule, potentially leading to enhanced target selectivity and novel biological activities. nih.gov
The synthesis of chiral, substituted piperazines often involves multi-step sequences. For example, one general approach involves creating orthogonally protected, enantiomerically pure 2-substituted piperazines from α-amino acids, with a key step being an aza-Michael addition. rsc.org Another approach involves the reductive amination of a ketone (like cyclopentanone) with piperazine to form an N-substituted derivative, which could then be further modified. google.com The scientific pursuit in this area focuses on creating novel, stereochemically diverse libraries of piperazine-based compounds for screening in drug discovery programs. nih.gov
Data Tables
Table 1: Chemical Properties of 1-Cyclopentyl-3-methyl-piperazine
| Property | Value | Source(s) |
| CAS Number | 163526-35-0 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₂₀N₂ | sigmaaldrich.com |
| Molecular Weight | 168.28 g/mol | sigmaaldrich.com |
| Physical Form | Colorless Liquid | sigmaaldrich.com |
| Purity | ~96% | sigmaaldrich.com |
| IUPAC Name | 1-cyclopentyl-3-methylpiperazine | sigmaaldrich.com |
| InChI Key | KKCYKTHTNCFGJN-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1187928-40-0 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R)-1-cyclopentyl-3-methylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
KKCYKTHTNCFGJN-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCCC2 |
Canonical SMILES |
CC1CN(CCN1)C2CCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Cyclopentyl 3 Methyl Piperazine and Analogues
Stereoselective Synthesis Strategies for Chiral Piperazines
The creation of the chiral center in (R)-1-Cyclopentyl-3-methyl-piperazine necessitates the use of stereoselective synthetic strategies. These methods can be broadly categorized into asymmetric catalysis and chiral pool or auxiliary-based syntheses.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient route to chiral piperazines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The asymmetric hydrogenation of prochiral pyrazine (B50134) or tetrahydropyrazine (B3061110) precursors is a powerful method for installing stereocenters. This approach typically involves the use of chiral phosphine (B1218219) ligands complexed with transition metals such as rhodium, ruthenium, or iridium. youtube.comnih.gov For the synthesis of C3-substituted piperazines, the hydrogenation of a corresponding 2-methyl-1,4,5,6-tetrahydropyrazine would be a direct route. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity (ee) and yield. nih.gov
| Catalyst/Ligand | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| Ir–(R,R)-UbaPHOX | 3,3-diphenylallyl phthalimide | H2 (50 bar), CH2Cl2, 25 °C, 24h | 98 | 99 | nih.gov |
| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Phenylbenzisoxazole | H2 (3 MPa), Boc2O, toluene (B28343), 100 °C, 24h | 98 | 57 |
This table presents data for the asymmetric hydrogenation of analogous N-containing heterocycles and related substrates, illustrating the potential of this methodology for the synthesis of chiral piperazines.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis. For the synthesis of chiral piperazines, the intramolecular aza-Michael addition is a key reaction. rsc.org This can be conceptualized for a 3-methylpiperazine synthesis by the cyclization of a suitably substituted ethylenediamine (B42938) derivative onto an α,β-unsaturated system. Chiral amines or phosphoric acids are often employed as catalysts to induce enantioselectivity. rsc.org
The reaction of an appropriate diamine with an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, can furnish a chiral piperazinone, which can then be reduced to the corresponding piperazine (B1678402). The enantioselectivity of these reactions is highly dependent on the catalyst structure and the reaction conditions. rsc.org
| Catalyst | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| Quinine-derived diamine/PFP | N-(2-cinnamoyloxyethyl)hydroxylamine | Toluene, -20 °C, 48h | 99 | 98 | rsc.org |
| Bifunctional ammonium (B1175870) salt IV | 2-acetylbenzonitrile & dimethylmalonate | K3PO4, CH2Cl2, rt, 24h | 90 | 60 | nih.gov |
This table showcases the application of organocatalysis in aza-Michael additions for the synthesis of chiral N-heterocycles, a strategy applicable to piperazine synthesis.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-N bonds. In the context of piperazine synthesis, this can be applied to the alkylation of a piperazine or piperazinone precursor. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. researchgate.net
| Pd Source/Ligand | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| Pd2(dba)3/ (S,S)-ANDEN-phenyl Trost ligand | Allyl N-Boc-3-oxopiperazine-1-carboxylate | THF, rt | 95 | 96 | researchgate.net |
| Pd(PPh3)4 | 4-cyano-3-oxotetrahydrothiophene & cinnamyl acetate (B1210297) | THF, rt | 90 | N/A | chemicalbook.com |
This table provides examples of palladium-catalyzed allylic alkylation for the synthesis of substituted nitrogen heterocycles.
Electrochemical methods offer a sustainable and often mild alternative for the synthesis of complex molecules. The electrochemical reductive cyclization of imines with dihaloalkanes has been shown to produce piperidine (B6355638) and pyrrolidine (B122466) derivatives. nih.gov A similar strategy could be envisioned for piperazine synthesis, where the stereoselectivity could be induced by a chiral electrolyte or a modified electrode surface.
The mechanism often involves the reduction of a substrate at the cathode to generate a radical anion, which can then undergo cyclization. While specific examples for the direct asymmetric synthesis of this compound are not prevalent, the general principles of electrochemical cyclization are well-established for related heterocyclic systems. nih.gov
Chiral Pool and Auxiliary-Based Syntheses
This approach utilizes readily available chiral molecules from nature (the chiral pool) or temporarily attaches a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.
A practical and scalable synthesis of enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids. rsc.orgnih.gov For the synthesis of (R)-3-methylpiperazine, (R)-alanine would be a suitable starting material from the chiral pool. The synthesis involves the conversion of the amino acid into a chiral 1,2-diamine, followed by cyclization to form the piperazine ring. nih.govnih.gov
Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, can be used. wikipedia.org The auxiliary is first attached to a precursor molecule, a stereoselective reaction is performed to create the desired chiral center, and then the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.netnih.gov
| Chiral Source | Key Transformation | Product | Diastereomeric/Enantiomeric Excess | Reference |
| (R)-Alanine | Conversion to chiral 1,2-diamine and cyclization | (R)-3-methylpiperazine-2-acetic acid ester | >99% ee | nih.gov |
| (R)-Phenylglycinol (as auxiliary) | Diastereoselective methylation of a piperazin-2-one (B30754) intermediate | (R)-2-methylpiperazine | >90% de | |
| Evans Oxazolidinone | Asymmetric aldol (B89426) reaction | syn-aldol product | >20:1 dr | youtube.com |
This table illustrates the use of chiral pool and auxiliary strategies for the synthesis of chiral building blocks relevant to the target compound.
The final step in the synthesis of the target compound would involve the N-alkylation of (R)-3-methylpiperazine with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide, or through reductive amination with cyclopentanone. researchgate.netmasterorganicchemistry.comresearchgate.net This reaction is typically carried out in the presence of a base to yield the final product, this compound.
Diastereoselective Cyclization Reactions of Cyclic Amines
Diastereoselective cyclization reactions are fundamental in establishing the relative stereochemistry of substituents on the piperazine ring. A key strategy involves the intramolecular hydroamination of specifically designed substrates. For instance, a modular synthesis for 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the critical step. organic-chemistry.org The necessary hydroamination precursors are synthesized in high yields through the nucleophilic displacement of cyclic sulfamidates, which are themselves derived from amino acids. organic-chemistry.org This method demonstrates tolerance for a variety of alkyl and aryl groups at the 2-position. organic-chemistry.org
Another approach employs a manganese-mediated reductive cyclization of imines. This method provides a simple and effective route to trans-aryl-substituted piperazines using manganese(0) and a Brønsted acid. nih.gov Furthermore, catalytic reductive cyclization of dioximes, formed from the sequential double Michael addition of nitrosoalkenes to primary amines, offers a pathway to polysubstituted piperazines. mdpi.com The mechanism is proposed to proceed through the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction. mdpi.com The observed high cis-diastereoselectivity in 2,6-disubstituted piperazines is attributed to the addition of dihydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. mdpi.com
Palladium-catalyzed cyclization reactions also offer a modular route to highly substituted piperazines with significant stereochemical control. organic-chemistry.org These advanced cyclization strategies are pivotal for creating the specific stereoisomers required for potent biological activity.
Table 1: Comparison of Diastereoselective Cyclization Methods
| Method | Key Features | Stereoselectivity | Starting Materials |
|---|---|---|---|
| Intramolecular Hydroamination | Modular synthesis, key diastereoselective step. organic-chemistry.org | High diastereoselectivity. organic-chemistry.org | Cyclic sulfamidates from amino acids. organic-chemistry.org |
| Manganese-Mediated Reductive Cyclization | Simple, effective for trans products. nih.gov | Diastereoselective for trans isomers. nih.gov | Imines. nih.gov |
| Catalytic Reductive Cyclization of Dioximes | Stereoselective, builds from primary amines. mdpi.com | Predominantly cis-2,6-isomers. mdpi.com | Dioximes from primary amines and nitrosoalkenes. mdpi.com |
Multicomponent Reaction Strategies for Complex Piperazine Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. chemicalpapers.com These strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds like piperazine due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. researchgate.net
A notable example is the one-pot, three-component synthesis of highly substituted piperazines, which proceeds with excellent stereoselectivity. acs.org This reaction involves the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to construct the piperazine ring. acs.org This method provides access to functionalizable piperazines in high yields and with exceptional control over both diastereoselectivity and enantioselectivity (de, ee >99%). acs.org
The principles of MCRs developed for related heterocycles, such as piperidines, also inform strategies for piperazine synthesis. nih.govuclouvain.be For instance, strategies that combine cyclization and other bond-forming events in a single pot are highly sought after. nih.gov While some MCRs for piperazine synthesis have been developed, the construction of the piperazine ring from a primary amino group remains a useful and challenging strategy. nih.gov This approach would allow for the modification of a wide array of pharmaceuticals and natural products that contain a primary amine. nih.gov The development of novel MCRs continues to be a priority for expanding the accessible chemical space of complex piperazine derivatives. researchgate.net
Green Chemistry Approaches in Piperazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. mdpi.com For piperazine synthesis, this involves the use of greener solvents, catalysts, and energy sources, as well as developing more atom-economical reaction pathways. researchgate.netmdpi.com
Photoredox catalysis has emerged as a powerful and sustainable method for chemical synthesis. mdpi.com Organic photoredox catalysis, in particular, offers a greener alternative to methods relying on potentially toxic and costly transition-metal catalysts. mdpi.com This approach can be used for the direct C-H functionalization of piperazines, avoiding the need for pre-functionalized substrates. mdpi.com A programmable approach using organic photoredox catalysis allows for the direct oxidation of substrates, followed by a 6-endo-trig radical cyclization with in situ generated imines to furnish the piperazine core. nih.gov Furthermore, the transition of these methods from batch to continuous flow conditions enhances their sustainability and scalability. mdpi.com
Other green approaches include microwave-assisted synthesis, which can significantly reduce reaction times and the use of solvents. researchgate.net Catalyst-free synthesis and the use of recyclable, green-based catalysts are also key areas of research. researchgate.net For example, using piperazine itself as a solvent in certain palladium-catalyzed reactions provides an eco-friendly and cost-effective route to arylpiperazines. organic-chemistry.org The coupling of diols and diamines, catalyzed by a ruthenium(II) complex, represents another green method that tolerates various functional groups relevant to medicinal chemistry. organic-chemistry.org These sustainable methods are crucial for the environmentally benign production of piperazine-based compounds. researchgate.net
Precursor Synthesis and Functionalization Routes to Piperazine Derivatives
The synthesis of the piperazine core often relies on the strategic construction and functionalization of key precursors. The choice of precursor can dictate the substitution pattern and stereochemistry of the final product.
Approaches involving Diketopiperazines
Diketopiperazines (DKPs), or piperazine-2,5-diones, are common and versatile precursors for the synthesis of piperazine derivatives. wikipedia.orgthieme-connect.com They are typically formed by the cyclization of dipeptides. wikipedia.org These cyclic structures can be readily reduced to the corresponding piperazines. For example, the reduction of a chiral 2,5-diketopiperazine, such as cyclo(L-Phe-L-Phe), with a powerful reducing agent like lithium aluminium hydride (LiAlH₄), yields the corresponding chiral piperazine with retention of stereochemistry. wikipedia.org
DKPs can also be functionalized prior to reduction, allowing for the introduction of diverse substituents. They can undergo addition reactions in a stereoselective manner, and the resulting adducts can be transformed into various derivatives. researchgate.net While non-protected 2,5-diketopiperazine derivatives often suffer from poor solubility, the introduction of protecting groups can improve this property and facilitate further synthetic manipulations. nih.gov The synthesis of C-substituted piperazines via DKPs can sometimes be challenging, but it remains a foundational method, especially for producing 2,5-disubstituted piperazines from amino acid starting materials. thieme-connect.comacs.org
Preparation from Amino Alcohols and Cyclic Sulfates
The synthesis of piperazines and other cyclic amines can be achieved through the cyclization of linear precursors such as amino alcohols. A one-pot process for creating cyclic amines from amino alcohols involves a cyclodehydration reaction. orgsyn.org A clean transformation can be achieved by the "inverse" addition of the amino alcohol to a solution of thionyl chloride (SOCl₂), which facilitates the chlorination and subsequent cyclization under basic conditions. orgsyn.org Ruthenium-catalyzed coupling of diols and diamines also provides a direct route to piperazines and related heterocycles, tolerating a range of functional groups on both the alcohol and amine components. organic-chemistry.org
Cyclic sulfates, and more commonly cyclic sulfamidates derived from amino acids, serve as effective precursors for substituted piperazines. organic-chemistry.org The ring-opening of these cyclic sulfamidates with a suitable nitrogen-containing nucleophile, such as a propargylic sulfonamide, generates a substrate primed for a subsequent cyclization reaction. organic-chemistry.org For example, a gold-catalyzed cyclization of the ring-opened product can yield tetrahydropyrazines, which can then be reduced to the final piperazine scaffold. organic-chemistry.org This modular approach allows for the controlled introduction of substituents at various positions on the piperazine ring. organic-chemistry.org
Optimization of Reaction Conditions and Yields in Enantioselective Pathways
Achieving high enantioselectivity and yield is paramount in the synthesis of chiral piperazine derivatives for pharmaceutical applications. The optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is a critical aspect of developing robust enantioselective pathways.
In the asymmetric lithiation-substitution of N-Boc piperazine, a detailed mechanistic study revealed that the electrophile and the distal N-substituent unexpectedly played a crucial role in affecting the yield and enantioselectivity. researchgate.net Optimization of lithiation times, monitored by in situ IR spectroscopy, and strategies to minimize ring-fragmentation were necessary to improve the outcome. researchgate.net
For palladium-catalyzed decarboxylative allylic alkylation to produce chiral piperazin-2-ones, extensive screening of ligands and solvents was performed. nih.gov It was found that an electron-deficient PHOX ligand in a mixed solvent system of hexanes and toluene provided high yield and enantiomeric excess (ee). nih.gov The reaction proved to be scalable, maintaining good results on a gram scale. nih.gov
In the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines, the choice of coupling reagent was found to be critical to avoid racemization. rsc.org The use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) for the cyclization step resulted in high enantiomeric excess (85–90% ee), whereas other reagents led to partial racemization. rsc.org Similarly, in the diastereoselective trifluoromethylation of an Ellman's imine, careful optimization involving the dropwise addition of the reagent at a specific temperature (−35 °C) was required to obtain a single diastereomer. rsc.org These examples highlight the meticulous optimization required to control stereochemistry and maximize yield in the synthesis of complex chiral piperazines.
Table 2: Factors Influencing Enantioselective Piperazine Synthesis
| Synthetic Method | Key Optimization Factor(s) | Impact on |
|---|---|---|
| Asymmetric Lithiation-Substitution | Electrophile choice, distal N-substituent, lithiation time. researchgate.net | Yield and enantioselectivity. researchgate.net |
| Pd-Catalyzed Decarboxylative Allylic Alkylation | Ligand (e.g., (CF₃)₃-t-BuPHOX), solvent (e.g., hexanes-toluene). nih.gov | Enantiomeric excess and yield. nih.gov |
| Asymmetric Synthesis of cis-Disubstituted Piperazines | Coupling reagent (e.g., DEPBT), reaction temperature. rsc.org | Prevention of racemization, diastereoselectivity. rsc.org |
Chemical Reactivity and Mechanistic Investigations of R 1 Cyclopentyl 3 Methyl Piperazine
Fundamental Reaction Pathways of Piperazine (B1678402) Derivatives
The reactivity of the piperazine core is dominated by the nucleophilicity of its two nitrogen atoms. researchgate.netambeed.com These secondary amines readily participate in a variety of fundamental reactions to afford N-substituted derivatives, which is the most common strategy for incorporating the piperazine motif into larger molecules. nih.gov The two nitrogen atoms can be functionalized selectively, or both can be substituted, leading to a wide array of structures. researchgate.net
Key reaction pathways for the functionalization of the piperazine nitrogens include:
N-Alkylation: This is a common transformation achieved through nucleophilic substitution on alkyl halides or sulfonates. nih.gov Another significant method is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govresearchgate.net
N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring is typically accomplished through transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann-Goldberg reaction (using copper catalysts) are frequently employed. nih.gov For electron-deficient aromatic or heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. researchgate.netnih.gov
Acylation: Piperazine nitrogens react readily with acylating agents like acid chlorides and anhydrides to form amides.
Beyond functionalization of the existing ring, various synthetic strategies are used to construct the piperazine ring itself. These often involve cyclization reactions, such as the intramolecular hydroamination of suitable precursors or palladium-catalyzed cyclizations of diamine components with propargyl units. researchgate.netorganic-chemistry.org
Table 1: Common Reactions for Piperazine Functionalization
| Reaction Type | Typical Reagents | Mechanism | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)3) | Nucleophilic Substitution (SN2), Reductive Amination | nih.govresearchgate.net |
| N-Arylation | Aryl halides, Pd or Cu Catalyst, Base | Buchwald-Hartwig Amination, Ullmann-Goldberg Reaction, SNAr | nih.gov |
| Ring Construction | Diamine precursors, Propargyl units, Pd or Au catalysts | Intramolecular Hydroamination, Palladium-catalyzed Cyclization | organic-chemistry.org |
Stereoelectronic Effects on Reactivity of Chiral Piperazines
The introduction of a chiral center, such as the methyl group at the C3 position in (R)-1-Cyclopentyl-3-methyl-piperazine, has profound stereoelectronic consequences. These effects arise from the specific spatial arrangement of orbitals and electron density, which dictates the molecule's preferred conformations and reactivity. youtube.com
In chiral piperazines, the substituent on the stereogenic carbon influences the chair conformation of the six-membered ring. To minimize steric strain, bulky substituents preferentially occupy the equatorial position. nih.gov For this compound, the methyl group at C3 dictates the conformational preference of the ring. Studies on related 2-methyl substituted piperazines have shown that the piperazine ring can flip to the opposite chair conformation to maintain the methyl group in a sterically favorable equatorial position. nih.gov
These conformational preferences, governed by stereoelectronic effects, directly impact reactivity by controlling the accessibility of the nitrogen lone pairs for reactions. The orientation of the lone pair (axial vs. equatorial) affects its nucleophilicity and its ability to participate in reactions. Furthermore, the chiral environment created by the substituent can influence the stereochemical outcome of reactions at the nitrogen atoms or at other positions on the ring, a principle central to asymmetric synthesis. nih.govnih.gov The selectivity of chiral piperazine derivatives for specific biological receptors is a clear demonstration of these effects, where the precise three-dimensional arrangement of the molecule is critical for binding. nih.govnih.gov
Intramolecular and Intermolecular Reactions Involving the Piperazine Nitrogen Atoms
The two nitrogen atoms in the piperazine ring, N1 and N4, can exhibit distinct reactivity, especially in asymmetrically substituted derivatives like this compound. The electronic and steric environment of each nitrogen is different. In this specific compound, the N1 nitrogen is tertiary, bonded to a bulky cyclopentyl group, while the N4 nitrogen is secondary. This inherent difference governs their participation in both intramolecular and intermolecular reactions.
Intermolecular Reactions: The distinct nature of the two nitrogens is crucial in intermolecular interactions, particularly in a biological context. In studies of 1,4-disubstituted piperazine derivatives acting as opioid agonists, the two nitrogen atoms were found to play separate pharmacological roles. pharm.or.jp One nitrogen was essential for analgesic activity, while the other contributed to antagonist action. pharm.or.jp This highlights how the substitution pattern dictates the specific intermolecular interactions each nitrogen can engage in. For this compound, the N4-H can act as a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors, a property often exploited in drug design to improve solubility and target affinity. researchgate.netnih.gov
Intramolecular Reactions: The piperazine nitrogens can also participate in intramolecular cyclization reactions. For instance, a diamine can undergo intramolecular condensation with a suitable electrophilic group to form a piperazinone ring, a related heterocyclic structure. nih.gov Another important pathway is intramolecular hydroamination, where a nitrogen atom adds across a tethered alkyne or alkene, a key step in certain synthetic routes to piperazine derivatives. researchgate.net The stereochemistry of the piperazine ring, as in a chiral derivative, can direct the course of these intramolecular reactions, leading to specific diastereomeric products.
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of reactions involving chiral piperazines is essential for controlling the synthesis of enantiomerically pure compounds. The presence of the cyclopentyl group at N1 and the methyl group at C3 in this compound creates a defined chiral environment that influences the transition states of reactions, enabling stereocontrol.
Enantioselective induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. In the context of chiral piperazines, this is often achieved by using a chiral catalyst or a chiral auxiliary that interacts with the substrate to create a diastereomeric transition state with a lower activation energy. youtube.com
Recent advances have focused on the catalytic asymmetric synthesis of chiral N-heterocycles. researchgate.net For example, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral piperidines and tetrahydroisoquinolines, which are structurally related to piperazines. nih.govnih.gov In these reactions, a chiral ligand, such as (S,S)-Ph-BPE, coordinates to the copper catalyst, creating a chiral pocket. researchgate.netnih.gov The substrate is guided into this pocket in a specific orientation due to noncovalent interactions, leading to a highly enantioselective ring-closing reaction. researchgate.netnih.gov DFT calculations have been used to model these interactions and rationalize the observed high levels of enantioselectivity. researchgate.netnih.gov
Similarly, studies on chiral methyl-substituted phenylpiperazine compounds demonstrate that the chirality on the piperazine ring itself can induce selectivity. The (R) or (S) configuration at a carbon center dramatically affects the compound's biological activity, indicating that the chiral center dictates the molecule's preferred binding conformation at a receptor, a form of enantioselective recognition. nih.govnih.gov
Table 2: Example of Enantioselective Synthesis of Chiral N-Heterocycles
| Reaction | Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Cyclizative Aminoboration | Cu/(S,S)-Ph-BPE | Amino-alkenes | 2,3-cis-disubstituted piperidines | Up to 99% | researchgate.netnih.gov |
| Asymmetric Alkylation | Chiral Glycine Enolate Synthon | Alkyl Halides | α-Amino Acid Derivatives | Up to 99.6% de | researchgate.net |
"Memory of chirality" is a phenomenon where stereochemical information is retained during a reaction that proceeds through a configurationally unstable or achiral intermediate. nih.gov This concept is highly relevant to chiral piperazines, which can undergo conformational changes or reactions that temporarily disrupt the initial stereocenter.
The principle has been demonstrated in the synthesis of piperidine (B6355638) derivatives via the intramolecular Sn2' cyclization of α-amino ester enolates. nih.gov In this process, a chiral starting material is converted into a planar enolate intermediate, which is technically achiral. However, the chirality is "remembered" because the rate of cyclization is faster than the rate of conformational bond rotation that would scramble the stereochemical information. nih.gov This retention of chirality allows for the formation of a product with high enantioselectivity. nih.gov
In the case of this compound, the chiral center at C3 imparts a conformational preference to the entire molecule. Even if a reaction were to involve a transient, seemingly achiral intermediate (e.g., at the N4 nitrogen), the steric and electronic influence of the pre-existing (R)-methyl and N-cyclopentyl groups can direct the approach of a reagent from a specific face, thus preserving a "memory" of the original chirality in the final product. nih.gov This can also be viewed in terms of "frozen chirality," where a molecule that is achiral under normal conditions can be trapped in a single chiral conformation at low temperatures, and this chirality can be transferred during a subsequent reaction. nih.gov
Spectroscopic and Advanced Analytical Characterization of R 1 Cyclopentyl 3 Methyl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural analysis of organic molecules. For (R)-1-Cyclopentyl-3-methyl-piperazine, NMR is critical not only for mapping the carbon-hydrogen framework but also for providing insights into the stereochemistry of the chiral center at the C3 position of the piperazine (B1678402) ring.
In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperazine and cyclopentyl rings would confirm the connectivity of the molecule. The proton at the C3 chiral center is expected to show a distinct signal, and its coupling with adjacent protons would be indicative of its spatial orientation. The protons of the methyl group attached to the chiral center would appear as a doublet. The dynamic nature of the piperazine ring, which can undergo chair-boat conformational changes, can lead to complex spectra, sometimes showing broadened signals at room temperature. ojp.govunodc.orgnih.govresearchgate.net Temperature-dependent NMR studies can be employed to analyze these conformational dynamics. nih.gov
¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms. The carbon of the methyl group, the carbons of the piperazine ring, and the carbons of the cyclopentyl group would all resonate at characteristic chemical shifts. The chemical shift of the C3 carbon, being a chiral center, is of particular importance.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes and contains expected, not experimentally verified, data.
| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) |
|---|---|---|---|---|
| Methyl Protons (-CH₃) | ~1.1 | Doublet | Methyl Carbon (-CH₃) | ~15-20 |
| Piperazine Ring Protons | ~2.0 - 3.5 | Multiplets | Piperazine Ring Carbons | ~45-60 |
| Cyclopentyl Ring Protons | ~1.2 - 2.5 | Multiplets | Cyclopentyl Ring Carbons | ~25-40 |
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. cymitquimica.com For this compound (C₁₀H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, typically to within a few parts per million (ppm), thus confirming its elemental formula.
The fragmentation pattern observed in the MS/MS spectrum provides further structural evidence. For piperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents. google.commdpi.com The fragmentation of this compound would be expected to yield characteristic fragment ions corresponding to the loss of the cyclopentyl group or parts of the piperazine ring.
Table 2: Expected HRMS Data for this compound This table is for illustrative purposes and contains expected, not experimentally verified, data.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol cymitquimica.comsigmaaldrich.com |
| Expected [M+H]⁺ (monoisotopic) | ~169.1705 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound. An appropriate reversed-phase or HILIC LC method can separate the target compound from any impurities, starting materials, or by-products from its synthesis. researchgate.net The mass spectrometer then provides sensitive and selective detection of the eluted compounds. For quantitative analysis of purity, a calibration curve would be generated using a reference standard. While a specific LC-MS method for this compound is not documented, methods developed for other piperazine derivatives often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency.
Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
For a chiral compound like this compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this purpose. nih.govmdpi.com These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
In chiral HPLC, a column containing a chiral selector (e.g., a polysaccharide-based CSP) is used. The (R)- and (S)-enantiomers of 1-cyclopentyl-3-methyl-piperazine would exhibit different retention times, allowing for their quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Similarly, chiral GC can be employed, often after derivatization of the amine groups to improve volatility and chromatographic performance. The selection of the appropriate chiral column and chromatographic conditions is critical for achieving baseline separation of the enantiomers.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis can provide the precise spatial arrangement of all atoms in the molecule. This would unambiguously confirm the (R)-configuration at the C3 chiral center. The analysis would also reveal details about the preferred conformation of the piperazine ring (e.g., chair or boat) in the solid state, as well as intermolecular interactions such as hydrogen bonding. While no crystal structure for this specific compound is reported in the Cambridge Structural Database, this technique remains the gold standard for absolute configuration assignment in chiral chemistry. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected absorptions include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperazine ring. This peak may be broad due to hydrogen bonding.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the cyclopentyl and methyl groups, as well as the piperazine ring. chemicalbook.com
C-H bending: Absorptions around 1450 cm⁻¹ corresponding to the bending vibrations of the CH₂ and CH₃ groups.
C-N stretching: Bands in the fingerprint region, typically between 1000 and 1350 cm⁻¹, are associated with the C-N stretching vibrations of the aliphatic amines. bldpharm.com
While the IR spectrum provides valuable information about the functional groups present, it is generally not used for stereochemical determination.
Table 3: Expected IR Absorption Bands for this compound This table is for illustrative purposes and contains expected, not experimentally verified, data based on typical values for similar compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-H Bend (CH₂/CH₃) | ~1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are determined by the nature of its constituent functional groups. The molecule is a saturated heterocyclic amine, meaning it lacks conjugated π-systems or chromophores that typically give rise to strong absorptions in the standard UV-Vis region (200-800 nm).
Detailed experimental UV-Vis spectra for this compound are not extensively reported in peer-reviewed literature. However, the expected spectroscopic behavior can be inferred from its structure. Saturated amines, such as piperazine and its alkyl derivatives, generally exhibit weak absorptions or end-absorption at the lower end of the UV spectrum (typically below 220 nm). These absorptions are attributed to n→σ* (non-bonding to sigma antibonding) transitions of the lone pair electrons on the nitrogen atoms. These transitions are typically of low molar absorptivity (ε).
In contrast, piperazine derivatives containing aromatic rings, such as 1-phenylpiperazine (B188723) or benzylpiperazine, show distinct UV absorption bands due to the π→π* transitions of the aromatic chromophore. ijrrjournal.com For instance, studies on 1-Methyl-3-Phenylpiperazine, a related compound with a phenyl group, show UV absorption maxima that are characteristic of the substituted benzene (B151609) ring. researchgate.net Since this compound lacks such aromatic moieties, its UV-Vis spectrum is expected to be largely transparent above 220 nm, a common feature for simple alkyl-substituted piperazines. muni.cz
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical and molecular formula. The molecular formula for this compound is C₁₀H₂₀N₂. cymitquimica.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated.
The molecular weight of the compound is 168.28 g/mol . cymitquimica.com The expected weight percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) are derived from the atomic weights of these elements and the molecular formula.
While specific experimental reports on the elemental analysis of this compound were not found in a review of current literature, the theoretical values provide a precise benchmark for the verification of synthesized samples of the compound.
Below is a data table presenting the theoretical elemental analysis of this compound.
| Element | Symbol | Atomic Weight (g/mol) | Count in Molecule | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 71.38 |
| Hydrogen | H | 1.008 | 20 | 20.16 | 11.98 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.64 |
| Total | 168.284 | 100.00 |
Computational Chemistry and Molecular Modeling Studies of R 1 Cyclopentyl 3 Methyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure, stability, and reactivity of (R)-1-Cyclopentyl-3-methyl-piperazine.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost. inonu.edu.tr DFT calculations are employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.
Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can reveal details about hybridization, donor-acceptor interactions, and intramolecular charge transfer.
| Property | Calculated Value (Hypothetical) | Method/Basis Set |
| Total Energy | -552.34 Hartree | B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.21 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | 1.15 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.36 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 1.89 Debye | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes
The piperazine (B1678402) ring in this compound can adopt several conformations, with the chair conformation being the most common. However, the presence of substituents on the ring can influence the relative stability of different conformers. Conformational analysis is therefore essential to identify the most stable conformations and to understand the flexibility of the molecule.
This analysis is typically performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.
For this compound, the conformational analysis would focus on the orientation of the cyclopentyl and methyl groups on the piperazine ring. The chair conformation of the piperazine ring can exist in two forms, with the substituents in either axial or equatorial positions. The relative energies of these conformers would be calculated to determine the most stable arrangement. The cyclopentyl group itself can also adopt different puckered conformations, such as envelope and twist, which would further add to the complexity of the conformational landscape.
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (°) |
| Chair (equatorial cyclopentyl, equatorial methyl) | 0.00 | N1-C2-C3-N4: 55.2, C2-C3-N4-C5: -56.1 |
| Chair (axial cyclopentyl, equatorial methyl) | 3.52 | N1-C2-C3-N4: -54.8, C2-C3-N4-C5: 55.9 |
| Chair (equatorial cyclopentyl, axial methyl) | 2.87 | N1-C2-C3-N4: 53.9, C2-C3-N4-C5: -54.5 |
| Twist-Boat | 5.78 | N1-C2-C3-N4: 35.1, C2-C3-N4-C5: -34.8 |
Molecular Dynamics Simulations for Dynamic Behavior of Piperazine Systems
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a vacuum or in a solvent. These simulations can reveal how the molecule transitions between different conformations and the timescales of these transitions. This information is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system. nih.gov
MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of binding to a receptor or the potential of mean force for a particular conformational change. These calculations are computationally intensive but can provide valuable insights into the behavior of the molecule in a realistic environment.
Prediction of Spectroscopic Properties (e.g., NMR, IR shifts)
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly common.
The chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnih.gov This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Similarly, IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to predict the IR spectrum of this compound by calculating its vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for the approximations in the theoretical method and to improve the agreement with experimental data.
| ¹³C Atom | Predicted Chemical Shift (ppm) (Hypothetical) | ¹H Atom | Predicted Chemical Shift (ppm) (Hypothetical) |
| C2 | 52.8 | H (on C2) | 2.85 |
| C3 | 55.1 | H (on C3) | 3.10 |
| C5 | 46.3 | H (on C5) | 2.65 |
| C6 | 46.3 | H (on C6) | 2.65 |
| C (methyl) | 18.9 | H (methyl) | 1.15 |
| C (cyclopentyl, C1') | 68.2 | H (on C1') | 3.25 |
| C (cyclopentyl, C2'/C5') | 32.5 | H (on C2'/C5') | 1.80 |
| C (cyclopentyl, C3'/C4') | 24.1 | H (on C3'/C4') | 1.65 |
Reaction Pathway and Transition State Modeling for Stereoselective Processes
Computational chemistry can be a powerful tool for studying reaction mechanisms and for understanding the origins of stereoselectivity in chemical reactions. For a chiral molecule like this compound, understanding the stereoselectivity of its synthesis is of great importance.
Reaction pathway modeling involves identifying the transition states that connect the reactants, intermediates, and products of a reaction. The transition state is a high-energy structure that represents the bottleneck of the reaction. By calculating the energy of the transition state, it is possible to determine the activation energy of the reaction, which is related to the reaction rate.
For the synthesis of this compound, computational methods could be used to model the key stereodetermining step of the reaction. For example, if the synthesis involves the reductive amination of a prochiral ketone, DFT calculations could be used to model the transition states for the addition of the amine to the two faces of the ketone. By comparing the energies of these two transition states, it would be possible to predict which enantiomer of the product would be formed in excess.
This type of analysis can provide valuable insights into the factors that control the stereoselectivity of a reaction and can be used to design more selective catalysts or reaction conditions.
Structure Activity Relationship Sar Principles and Methodologies Applied to Substituted Piperazines
General Principles of SAR in Chiral Molecules
The biological activity of a molecule is intrinsically linked to its chemical structure. patsnap.com SAR studies investigate how alterations to a molecule's structure can significantly impact its pharmacological properties. slideshare.net This is particularly critical for chiral molecules, where the three-dimensional arrangement of atoms can lead to vastly different biological effects between enantiomers. researchgate.net
Key principles of SAR include:
Pharmacophore Identification : Determining the essential structural features of a molecule responsible for its biological activity. slideshare.net
Structural Modification : Systematically altering the molecule's scaffold and substituents to improve desired properties. wikipedia.org
Stereochemistry : Recognizing that the spatial arrangement of atoms in chiral centers is a critical determinant of biological activity, as enantiomers can exhibit different, and sometimes opposing, effects. slideshare.net
The significance of chirality in SAR arises from the stereospecificity of biological macromolecules like proteins and receptors, which themselves are chiral. researchgate.net This leads to differential interactions with the enantiomers of a drug molecule, impacting their binding affinity, efficacy, and metabolic profiles. researchgate.net
Stereospecificity in Molecular Recognition and Binding Interactions
The differential interaction of enantiomers with biological targets is a well-established phenomenon known as stereospecificity. This principle is fundamental to understanding the molecular recognition and binding events that govern the efficacy of chiral drugs. Biological systems, being inherently chiral, can distinguish between the different spatial arrangements of atoms in enantiomers, leading to variations in their pharmacological profiles. researchgate.net
For substituted piperazines, the presence of chiral centers dictates how the molecule orients itself within the binding pocket of a receptor. The specific arrangement of substituents on the piperazine (B1678402) ring can either facilitate or hinder key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, with amino acid residues of the target protein. nih.gov
For instance, in the context of G protein-coupled receptors (GPCRs), the protonated nitrogen of the piperazine ring often forms a crucial salt bridge with an aspartic acid residue in the receptor's binding site. nih.gov The stereochemistry of other substituents on the piperazine ring will influence the molecule's ability to adopt the optimal conformation for this and other stabilizing interactions. nih.gov
Influence of Cyclopentyl and Methyl Substituents on Molecular Topography and Interaction Potentials
In the case of (R)-1-Cyclopentyl-3-methyl-piperazine, the cyclopentyl and methyl groups play a significant role in defining its molecular shape and potential interactions with a biological target.
Methyl Group : The methyl group at the 3-position introduces a chiral center, leading to the (R)- and (S)-enantiomers. The (R)-configuration specifically positions the methyl group in a defined spatial orientation. This can be critical for fitting into a specific pocket of the binding site, potentially avoiding steric hindrance or forming favorable van der Waals interactions. The position and nature of substituents on the piperazine ring are known to be important for their inhibitory activity. nih.gov
The interplay between the cyclopentyl and methyl substituents creates a unique three-dimensional structure that dictates how the molecule presents its pharmacophoric elements to the receptor.
Design of Analogues for Systematic SAR Exploration
To systematically explore the SAR of substituted piperazines like this compound, medicinal chemists design and synthesize a series of analogues. mdpi.com This process involves making targeted modifications to the parent molecule to probe the importance of different structural features.
Table 1: Analogue Design Strategies for SAR Exploration
| Modification Strategy | Rationale | Example Analogues |
|---|---|---|
| Varying the N1-substituent | To explore the optimal size, shape, and lipophilicity of the group at the N1 position. | Replace cyclopentyl with cyclobutyl, cyclohexyl, or various aryl groups. |
| Altering the C3-substituent | To investigate the impact of stereochemistry and the size of the substituent at the chiral center. | Synthesize the (S)-enantiomer, or replace the methyl group with ethyl, propyl, or other small alkyl groups. |
| Introducing substituents elsewhere on the piperazine ring | To probe for additional binding interactions or to modulate the pKa of the piperazine nitrogens. | Add substituents at the C2, C5, or C6 positions. |
| Modifying the piperazine ring itself | To assess the importance of the piperazine scaffold. | Replace the piperazine ring with a piperidine (B6355638) or other heterocyclic systems. nih.gov |
By synthesizing and evaluating the biological activity of these analogues, researchers can build a comprehensive understanding of the SAR, leading to the design of more potent and selective compounds. mdpi.com
Ligand-Target Interaction Analysis through Computational Docking (focus on molecular recognition mechanisms)
Computational docking is a powerful tool used to predict the preferred binding orientation of a ligand to its target protein. youtube.com This in silico technique provides valuable insights into the molecular recognition mechanisms that drive ligand-target interactions. jabonline.in
For this compound, docking studies can elucidate how it fits into the binding site of a specific receptor. The process involves:
Preparation of Ligand and Receptor Structures : Obtaining or generating 3D structures of both the ligand and the target protein. jabonline.in
Docking Simulation : Using a scoring function to place the ligand in various conformations within the receptor's binding site and estimate the binding affinity for each pose. youtube.com
Analysis of Binding Modes : Visualizing the predicted binding poses to identify key interactions, such as:
Hydrogen bonds : Crucial for anchoring the ligand in the binding pocket. nih.gov
Ionic interactions : Often involving a protonated piperazine nitrogen and a negatively charged amino acid residue. nih.govnih.gov
Hydrophobic interactions : Formed between nonpolar regions of the ligand (like the cyclopentyl group) and hydrophobic residues of the protein. jabonline.in
These computational studies can guide the design of new analogues by predicting which modifications are likely to enhance binding affinity and selectivity. nih.gov
Cheminformatics and QSAR Approaches for Predictive Modeling of Chemical Interactions
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgeasychair.org These approaches are invaluable for predicting the properties of new, unsynthesized molecules.
The general workflow for a QSAR study involves:
Data Collection : Assembling a dataset of compounds with known biological activities. ecmiindmath.org
Descriptor Calculation : Using software to calculate a wide range of numerical parameters (descriptors) that encode the structural and physicochemical properties of each molecule. ecmiindmath.org These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building : Employing statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), to build a mathematical model that correlates the descriptors with the biological activity. ecmiindmath.orgmeilerlab.org
Model Validation : Rigorously testing the predictive power of the model using internal and external validation techniques.
For substituted piperazines, QSAR models can be developed to predict various endpoints, such as receptor binding affinity, functional activity, or pharmacokinetic properties. These predictive models can then be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. meilerlab.org
** R 1 Cyclopentyl 3 Methyl Piperazine As a Chiral Building Block in Complex Molecule Synthesis**
Utilization in Multi-component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. The use of chiral building blocks in MCRs is particularly valuable as it allows for the rapid generation of libraries of enantioenriched compounds, which is of paramount importance in drug discovery and development.
(R)-1-Cyclopentyl-3-methyl-piperazine, with its defined stereocenter at the 3-position and two distinct nitrogen atoms, presents an interesting substrate for various MCRs. The secondary amine at the 4-position can readily participate as a nucleophile, while the chiral environment provided by the methyl group at the 3-position and the bulky cyclopentyl group at the 1-position can influence the stereochemical outcome of the reaction.
One of the most prominent MCRs where this chiral piperazine (B1678402) could be employed is the Ugi reaction. In a typical Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By using this compound as the amine component, a diverse range of peptidomimetic scaffolds with a chiral piperazine core could be accessed. The steric hindrance imposed by the N-cyclopentyl group might direct the approach of the other reactants, potentially leading to high diastereoselectivity in the products.
Similarly, in the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, modifications of the reaction could incorporate chiral amines like this compound to generate complex α-acyloxy amides with embedded chirality.
The diversification of scaffolds derived from such MCRs is vast. By varying the other components in the reaction, a multitude of substituents can be introduced, leading to a library of structurally diverse molecules. These molecules can then be screened for various biological activities. For instance, a recent study demonstrated the use of a split-Ugi reaction to generate a library of 1,4-disubstituted piperazine-based compounds that were evaluated as dopamine (B1211576) D2/D3 receptor ligands. organic-chemistry.org This highlights the potential of using MCRs with chiral piperazines to rapidly explore chemical space around a privileged core.
Table 1: Potential Multi-component Reactions Involving this compound
| Reaction Name | Reactants | Potential Product Scaffold |
| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Chiral α-acylamino amides with a piperazine core |
| Passerini Reaction | (modified) this compound, Aldehyde/Ketone, Isocyanide | Chiral α-acyloxy amides with a piperazine core |
| Mannich Reaction | This compound, Aldehyde, Active Hydrogen Compound | Chiral β-amino carbonyl compounds |
Integration into Privileged Scaffolds for Chemical Biology Tools
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in the design of chemical probes and therapeutic agents. The piperazine ring is considered a privileged scaffold due to its presence in numerous approved drugs. rsc.org The incorporation of specific substituents, such as the chiral methyl group and the cyclopentyl moiety in this compound, can fine-tune the pharmacological properties of the resulting molecules, transforming them into potent and selective chemical biology tools.
A significant area where such tailored piperazines can be impactful is in the development of ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that are major drug targets. The design of selective ligands for GPCRs is a key challenge in pharmacology. The three-dimensional structure of a ligand is crucial for its binding affinity and selectivity. The chiral nature of this compound can provide the necessary stereochemical information to achieve specific interactions with the chiral environment of a GPCR binding pocket.
For instance, the cyclopentyl group can provide a lipophilic handle that may interact with hydrophobic pockets within the receptor, while the chiral center can orient other parts of the molecule to optimize interactions with specific amino acid residues. The synthesis of libraries of compounds based on this chiral piperazine scaffold would allow for the exploration of structure-activity relationships (SAR) and the identification of potent and selective GPCR modulators. These molecules could serve as chemical probes to study the function of specific GPCRs or as starting points for the development of new drugs.
The synthesis of such chemical biology tools often involves the strategic functionalization of the piperazine core. The secondary amine of this compound provides a convenient point for derivatization, allowing for the attachment of various pharmacophoric groups or reporter tags (e.g., fluorescent dyes, biotin) through standard amide bond formation or reductive amination.
Table 2: Potential Applications in Privileged Scaffold-Based Chemical Biology Tools
| Target Class | Potential Role of this compound | Example Application |
| G-Protein Coupled Receptors (GPCRs) | Chiral core for selective ligand design | Development of selective antagonists for dopamine or serotonin (B10506) receptors |
| Ion Channels | Modulator of channel gating and selectivity | Probes to study the function of specific ion channels in the nervous system |
| Kinases | Scaffold for ATP-competitive inhibitors | Development of selective kinase inhibitors for cancer research |
Applications in Asymmetric Organocatalysis and Ligand Design
The development of new chiral catalysts is a central theme in modern organic synthesis. Chiral piperazine derivatives have emerged as effective ligands in metal-catalyzed asymmetric reactions and as organocatalysts in their own right. nih.govnih.gov The unique structural features of this compound make it a promising candidate for these applications.
As a chiral diamine, this compound can act as a bidentate ligand for various transition metals, such as palladium, rhodium, and copper. The resulting metal complexes could be effective catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. The C2-symmetry often desired in chiral ligands is not present in this molecule; however, its C1-symmetry can still induce high levels of enantioselectivity. The stereochemistry of the reaction would be dictated by the chiral environment created by the (R)-methyl group and the conformationally restricted cyclopentyl group. The design of novel C2-symmetric chiral piperazines has been shown to be effective in asymmetric acylation reactions, and by extension, C1-symmetric piperazines also hold significant potential. organic-chemistry.orgnih.gov
Furthermore, chiral amines can function as organocatalysts, activating substrates through the formation of chiral enamines or iminium ions. This compound could potentially catalyze reactions such as aldol (B89426) and Michael additions. The basicity of the nitrogen atoms can be tuned by the electronic nature of the substituents, and the steric bulk of the cyclopentyl group could play a crucial role in controlling the facial selectivity of the reaction. Research on the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has demonstrated the utility of the piperazine core in facilitating asymmetric bond formation. nih.gov
The synthesis of chiral piperazines and their application in catalysis is an active area of research. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones, which can be converted to chiral piperazines. dicp.ac.cnrsc.org This highlights the accessibility of chiral piperazine scaffolds for further development into catalysts and ligands.
Table 3: Potential Catalytic Applications of this compound
| Catalysis Type | Role of the Compound | Potential Reactions |
| Metal-Catalyzed Asymmetric Synthesis | Chiral Ligand | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |
| Asymmetric Organocatalysis | Chiral Amine Catalyst | Asymmetric Aldol Reaction, Asymmetric Michael Addition |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Enantioselective Synthetic Routes
The efficient and stereocontrolled synthesis of 1,3-disubstituted piperazines like (R)-1-Cyclopentyl-3-methyl-piperazine is a critical first step for its broader application. While classical synthetic methods exist, future research will likely focus on developing more sustainable and atom-economical enantioselective routes.
Recent advancements in catalysis offer promising directions. For instance, palladium-catalyzed decarboxylative allylic alkylation has emerged as a powerful tool for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. nih.gov These intermediates can be subsequently reduced to the corresponding chiral piperazines. The application of this methodology, potentially utilizing a chiral palladium catalyst with an electron-deficient PHOX ligand, could provide a highly efficient and enantioselective pathway to gem-disubstituted piperazines, a class of compounds that remains challenging to access. nih.gov
Another promising avenue is the use of copper-catalyzed cyclizative aminoboration. This method has been successfully applied to the synthesis of 2,3-cis-disubstituted piperidines and could be adapted for the synthesis of chiral piperazines. researchgate.net This approach offers mild reaction conditions and excellent functional group compatibility, making it an attractive strategy for constructing the chiral piperazine (B1678402) core. researchgate.net
Furthermore, the development of synthetic protocols starting from readily available and optically pure amino acids is a highly desirable strategy. nih.gov Such approaches often involve a multi-step sequence, including the formation of key 1,2-diamine intermediates followed by annulation to form the piperazine ring. nih.gov Refining these methods to improve yields, reduce the number of steps, and ensure high enantiomeric purity will be a key focus of future research.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | High yields and enantioselectivity for piperazin-2-ones. nih.gov | Synthesis of a chiral piperazinone precursor that can be reduced to the target compound. nih.gov |
| Copper-Catalyzed Cyclizative Aminoboration | Mild reaction conditions, excellent functional group tolerance. researchgate.net | Direct enantioselective formation of the 1,3-disubstituted piperazine core. researchgate.net |
| Synthesis from Chiral Amino Acids | Utilizes readily available starting materials. nih.gov | A multi-step, but potentially scalable, route to the target molecule. nih.gov |
Advanced Spectroscopic Characterization Techniques for Complex Chiral Systems
The unambiguous determination of the absolute and relative stereochemistry of complex chiral molecules like this compound is paramount. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research will likely leverage more advanced and specialized methods.
High-resolution NMR spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will continue to be crucial for elucidating the connectivity and conformational aspects of the piperazine ring and its substituents. nih.gov For chiral discrimination, the use of chiral solvating agents or chiral derivatizing agents in NMR can be employed to differentiate between enantiomers. chemrxiv.org
In mass spectrometry, detailed fragmentation analysis can provide valuable structural information. The characteristic fragmentation patterns of the piperazine ring can help confirm the identity of the compound and its derivatives. nih.govresearchgate.net
X-ray crystallography, where applicable, provides the most definitive structural information, including the absolute configuration of chiral centers. chemrxiv.org Future efforts may focus on obtaining crystalline derivatives of this compound to enable such analysis.
Normal coordinate analysis, in conjunction with vibrational spectroscopy (FT-IR and Raman), can offer deeper insights into the vibrational modes of the piperazine ring and how they are influenced by substitution. researchgate.net
| Technique | Information Gained | Relevance to this compound |
| Advanced NMR (2D, Chiral Agents) | Connectivity, conformation, and enantiomeric purity. nih.govchemrxiv.org | Unambiguous structural elucidation and stereochemical assignment. |
| High-Resolution Mass Spectrometry | Molecular weight and fragmentation patterns. nih.govresearchgate.net | Confirmation of molecular formula and structural features. |
| X-ray Crystallography | Absolute and relative stereochemistry. chemrxiv.org | Definitive determination of the three-dimensional structure. |
| Vibrational Spectroscopy with NCA | Vibrational modes and substituent effects. researchgate.net | Fundamental understanding of molecular structure and dynamics. |
Integration of Machine Learning and Artificial Intelligence in SAR and Molecular Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and molecular design. For a scaffold like this compound, these computational tools can significantly accelerate the exploration of its potential biological activities and the design of novel analogs with improved properties.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. researchgate.net By generating a library of derivatives of this compound and screening them for biological activity, computational models can be trained to predict the activity of new, unsynthesized compounds. Quantitative Structure-Activity Relationship (QSAR) models, particularly those based on 3D structural information (3D-QSAR), can identify key molecular features responsible for activity. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of small molecules to biological targets. nih.govrsc.org These methods can be used to predict the binding mode and affinity of this compound and its analogs to various receptors, enzymes, and other proteins. This information is invaluable for guiding the design of more potent and selective compounds. nih.govrsc.org
Furthermore, generative AI models can be employed to design novel molecules from scratch, incorporating desired structural features and predicted properties. By using the this compound scaffold as a starting point, AI algorithms could generate virtual libraries of new compounds with a high probability of possessing interesting biological profiles.
| Computational Approach | Application | Potential Impact |
| Machine Learning (QSAR) | Predicting biological activity based on chemical structure. researchgate.net | Accelerating the identification of lead compounds. |
| Molecular Docking and MD Simulations | Simulating ligand-protein interactions. nih.govrsc.org | Understanding binding mechanisms and guiding lead optimization. nih.govrsc.org |
| Generative AI | Designing novel molecules with desired properties. | Expanding the chemical space around the chiral piperazine scaffold. |
Exploration of New Chemical Space for Chiral Piperazines through Fragment-Based Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Hits from this screening can then be grown or linked together to create more potent molecules.
The chiral nature of this compound makes it an interesting scaffold for FBDD. The introduction of chiral centers can enhance binding affinity and specificity by providing a more defined three-dimensional structure that can better complement a target's binding site. nih.gov The cyclopentyl and methyl groups provide distinct vectors for fragment elaboration.
Future research could involve the synthesis of a library of fragments based on the this compound core. These fragments could then be screened against a panel of biological targets to identify initial hits. Subsequent optimization of these hits, guided by structural biology and computational modeling, could lead to the discovery of novel therapeutic agents.
This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening and has the potential to yield compounds with novel modes of action. The piperazine moiety itself is a well-established pharmacophore in many approved drugs, and combining it with a chiral, 1,3-disubstituted pattern opens up new possibilities for drug design. nih.govmdpi.com
Q & A
Q. What are the recommended synthetic strategies for enantioselective synthesis of (R)-1-Cyclopentyl-3-methyl-piperazine?
Methodological Answer:
- Chiral Resolution : Utilize chiral auxiliaries or resolving agents during cyclization. For example, asymmetric alkylation of piperazine precursors with cyclopentyl groups under controlled conditions (e.g., using (R)-configured catalysts) .
- Protection-Deprotection : Protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups to direct regioselective methylation. After methylation, deprotect under acidic conditions (e.g., HCl/dioxane) .
- Click Chemistry : Adapt copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly, as seen in analogous piperazine-triazole syntheses .
Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., using Chiralpak® columns) and confirm stereochemistry via X-ray crystallography or optical rotation .
Q. How can researchers verify the stereochemical integrity and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with chiral stationary phases (CSPs) like cellulose- or amylose-based supports. Compare retention times with racemic standards .
- NMR Spectroscopy : Analyze diastereotopic proton splitting in NOESY or COSY spectra to confirm spatial arrangement .
- Polarimetry : Measure optical rotation ([α]D) against literature values for the (R)-enantiomer.
- X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration .
Data Contradictions : Discrepancies in ee values may arise from inadequate column selection in HPLC. Validate methods with orthogonal techniques .
Q. What physicochemical properties are critical for solubility and bioavailability studies?
Methodological Answer:
- LogP and TPSA : Calculate partition coefficient (LogP) and topological polar surface area (TPSA) to predict membrane permeability. Piperazines typically have moderate LogP (~2.5) and TPSA (~30 Ų) .
- Water Solubility : Perform shake-flask assays at physiological pH (1.2–7.4) to measure equilibrium solubility. Piperazines often require co-solvents (e.g., DMSO) for in vitro assays .
- Stability : Assess hydrolytic stability under simulated gastric/intestinal conditions (e.g., 0.1N HCl, pH 6.8 buffer) .
Advanced Research Questions
Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?
Methodological Answer:
- Receptor Binding Assays : Test enantiomers against target receptors (e.g., CCR5 for HIV entry inhibition). Piperazine-based antagonists often show >10-fold potency differences between enantiomers due to steric and electronic effects .
- Pharmacokinetic Profiling : Compare oral bioavailability in rodent models. For example, (R)-enantiomers of CCR5 inhibitors exhibit superior metabolic stability and AUC values .
- MD Simulations : Perform molecular dynamics to analyze enantiomer docking into chiral binding pockets (e.g., using AutoDock Vina or Schrödinger Suite) .
Data Contradictions : In some cases, racemic mixtures show unexpected synergistic effects. Always test individual enantiomers and racemates .
Q. What impurities are commonly observed during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts :
- Analytical Workflow :
- LC-MS/MS : Identify impurities by mass fragmentation.
- Preparative TLC : Isolate impurities for NMR characterization .
- ICP-MS : Check for residual metal catalysts (e.g., Cu from click chemistry) .
Q. How can computational methods optimize lead derivatives for specific therapeutic targets?
Methodological Answer:
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like H-bond donors, ClogP, and molar refractivity. Validate with in vitro IC50 data .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl/cyclopentyl substitutions at the 1- and 3-positions .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low CYP inhibition .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
